dCTPase Target Engagement: Piperazin-1-ylpyridazine Scaffold Potency vs. Other Heterocyclic Chemotypes
The piperazin-1-ylpyridazine scaffold, of which CAS 1021099-77-3 is a member, has been identified through high-throughput screening as a novel chemotype for human dCTPase inhibition. Lead compounds from this series display outstanding selectivity over related nucleotide-processing enzymes including dUTPase, dCTP deaminase, and CMPK1 [1]. In thermal stability shift assays, piperazin-1-ylpyridazines increase the melting temperature (ΔTₘ) of recombinant dCTPase, confirming direct target engagement, whereas earlier arylpiperazine hits from a structurally distinct HTS cluster exhibited weaker thermal stabilization [2]. This target engagement profile distinguishes the piperazin-1-ylpyridazine class from triazole-based, triazolopyrimidine-based, and quinoline hydrazone-based dCTPase inhibitor series, which were identified from the same screening campaign but showed divergent SAR trajectories [2].
| Evidence Dimension | dCTPase thermal stability shift (ΔTₘ) and enzyme selectivity profile |
|---|---|
| Target Compound Data | Piperazin-1-ylpyridazine lead compounds increase dCTPase thermal and protease stability; display selectivity over dUTPase, dCTP deaminase, and CMPK1 [1] |
| Comparator Or Baseline | Triazole, triazolopyrimidine, triazinoindole, quinoline hydrazone, and arylpiperazine HTS hits with confirmed but generally lower potency and distinct SAR [2] |
| Quantified Difference | Qualitative selectivity confirmed; quantitative selectivity ratios vs. individual off-targets not publicly disclosed for the exact compound |
| Conditions | Recombinant human dCTPase enzyme assays; thermal shift (differential scanning fluorimetry); counter-screening against related nucleotide enzymes [1][2] |
Why This Matters
Demonstrated dCTPase target engagement with selectivity over related nucleotide enzymes supports the use of CAS 1021099-77-3 as a chemical probe in nucleotide metabolism research, where off-target activity on dUTPase or CMPK1 would confound phenotypic readouts.
- [1] Llona-Minguez S, Höglund A, Ghassemian A, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. doi:10.1021/acs.jmedchem.7b00182 View Source
- [2] Llona-Minguez S, Höglund A, Wiita E, et al. Diverse heterocyclic scaffolds as dCTP pyrophosphatase 1 inhibitors. Part 1: Triazoles, triazolopyrimidines, triazinoindoles, quinoline hydrazones and arylpiperazines. Bioorg Med Chem Lett. 2017;27(16):3897-3904. doi:10.1016/j.bmcl.2017.06.035 View Source
